1-Butyne
Overview
Description
Synthesis Analysis
1-Butyne can be synthesized through various methods, including the microwave-assisted Cu(I)-catalyzed synthesis from amines, formaldehyde, and propiolic acid, offering a route to generate unsymmetric 1,4-diamino-2-butynes efficiently (Xu, Feng, & Van der Eycken, 2021). Another approach involves the safe synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant building block for incorporating butadiyne motifs into organic structures (Bock & Low, 2017). The synthesis of unsymmetrical buta-1,3-diynes via cross-coupling of terminal alkynes with 1-bromoalkynes demonstrates the versatility of 1-butyne in creating complex organic molecules (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-butyne has been extensively studied, with gas electron diffraction (GED) and theoretical ab initio calculations revealing detailed structural parameters. The bond lengths and angles are critical for understanding the reactivity and physical properties of 1-butyne (Bastiansen et al., 1995).
Scientific Research Applications
Molecular Structure Analysis : Bastiansen et al. (1995) conducted a theoretical and experimental study on the molecular structure of 1-butyne, determining important structure parameters like bond lengths and angles through gas electron diffraction and ab initio calculations (Bastiansen et al., 1995).
Catalysis in Hydrogenation : Boitiaux, Cosyns, and Robert (1987) studied the kinetic aspects of 1-butene, 1,3-butadiene, and 1-butyne hydrogenation on platinum-supported catalysts, providing insights into the reaction mechanisms and metal dispersion effects (Boitiaux et al., 1987).
Electron-Scattering Studies : Szmytkowski et al. (2014) reported on electron collisions with 1-butyne molecules, measuring absolute grand-total electron-scattering cross sections and analyzing resonant-like features and the effects of structural differences (Szmytkowski et al., 2014).
Kinetic Studies in Selective Hydrogenation : Alves et al. (2011) investigated the liquid-phase selective hydrogenation of 1-butyne in the presence of 1-butene over a palladium-based catalyst. They developed a kinetic expression to describe the hydrogenation process under typical industrial conditions (Alves et al., 2011).
Internal Rotation Studies : Guirgis, Durig, and Bell (1989) analyzed the far-infrared spectrum of 1-butyne, focusing on its torsional mode and skeletal bending fundamental transitions (Guirgis et al., 1989).
Polymerization Research : Masuda et al. (1985) studied the polymerization of 1-butyne using various catalysts, analyzing the yield and structural properties of the resulting polymers (Masuda et al., 1985).
Synthesis Applications : Bock and Low (2017) reported a safe and simple synthesis method for 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant compound derived from 1-butyne, emphasizing the importance of minimizing risks associated with its preparation (Bock & Low, 2017).
Mechanism-based Inhibition Study : Peč and Frébort (1992) explored 1,4-Diamino-2-butyne as a mechanism-based inhibitor of diamine oxidase, providing insights into its kinetic properties and interaction mechanisms (Peč & Frébort, 1992).
Safety And Hazards
Future Directions
1-Butyne is a versatile molecule that can participate in various types of reactions due to the presence of its triple bond. Some of the notable reactions include addition reactions and acid-base reactions . It is used as a starting material in the synthesis of larger, more complex organic compounds in pharmaceuticals and other chemical industries . Therefore, the future directions of 1-Butyne could involve its use in the synthesis of new organic compounds and its potential applications in various industries.
Relevant Papers
A theoretical kinetic study of 1-butyne, 2-butyne, and 3-methyl-1-butyne combustion was conducted . The study focused on the H-atom abstraction from 1-Butyne and 2-Butyne by OH radical as a dominant channel in changing branching ratios .
properties
IUPAC Name |
but-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKYADYSIPSCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029141 | |
Record name | 1-Butyne | |
Source | EPA DSSTox | |
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Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS] | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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Product Name |
1-Butyne | |
CAS RN |
107-00-6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3370 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107006 | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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Record name | But-1-yne | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-BUTYNE | |
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Retrosynthesis Analysis
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Citations
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